4-Acetyl-6-methoxyisochroman-1,3-dione
Overview
Description
4-Acetyl-6-methoxyisochroman-1,3-dione is a chemical compound with the molecular formula C12H10O5 and a molecular weight of 234.21 g/mol . This compound is known for its unique structural features, which include an isochroman ring system substituted with acetyl and methoxy groups. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 4-Acetyl-6-methoxyisochroman-1,3-dione involves several steps. One common synthetic route starts with the sulfonation of p-toluic acid using concentrated sulfuric acid, followed by fusion with potassium hydroxide to yield 3-hydroxy-4-methylbenzoic acid . This intermediate undergoes methylation with dimethyl sulfate and sodium hydroxide under reflux conditions to form 3-methoxy-4-methylbenzoic acid . The subsequent steps involve cyclization with acetic anhydride and pyridine in dry ether to produce 4-acetyl-7-methoxy-6-methylisochroman-1,3-dione . Industrial production methods may vary, but they generally follow similar principles of organic synthesis.
Chemical Reactions Analysis
4-Acetyl-6-methoxyisochroman-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.
Scientific Research Applications
4-Acetyl-6-methoxyisochroman-1,3-dione is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studies involving reaction mechanisms and synthetic pathways.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and chemical products, including pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-Acetyl-6-methoxyisochroman-1,3-dione involves its interaction with various molecular targets and pathways. The acetyl and methoxy groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
4-Acetyl-6-methoxyisochroman-1,3-dione can be compared with other similar compounds, such as:
4-Acetyl-7-methoxy-6-methylisochroman-1,3-dione: This compound has a similar structure but with an additional methyl group, which may affect its reactivity and biological activity.
3,4-Dihydroxy-7-methoxy-3,6-dimethylisocoumarin: This compound has hydroxyl groups instead of the acetyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
918662-40-5 |
---|---|
Molecular Formula |
C12H10O5 |
Molecular Weight |
234.20 g/mol |
IUPAC Name |
4-acetyl-6-methoxy-4H-isochromene-1,3-dione |
InChI |
InChI=1S/C12H10O5/c1-6(13)10-9-5-7(16-2)3-4-8(9)11(14)17-12(10)15/h3-5,10H,1-2H3 |
InChI Key |
NJCYEMDJSJLAGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C2=C(C=CC(=C2)OC)C(=O)OC1=O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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